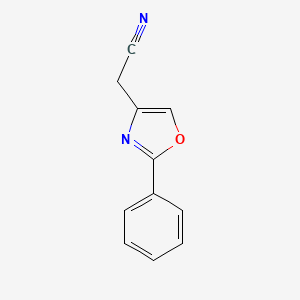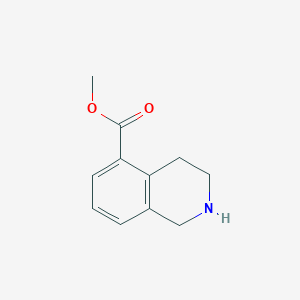
1,2,3,4-四氢异喹啉-5-羧酸甲酯
描述
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs.
科学研究应用
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate has several scientific research applications:
作用机制
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its methyl derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . These compounds are endogenous substances with a broad spectrum of action in the brain
Mode of Action
1MeTIQ has gained special interest as a neuroprotectant due to its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1MeTIQ and TIQ affect dopamine metabolism . 1metiq has never been shown to produce a decline in dopamine in the brain, although both of these tetrahydroisoquinolines similarly affect dopamine catabolism .
Result of Action
The compounds TIQ and especially its methyl derivative 1MeTIQ have unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . The results strongly support the view that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
It’s worth noting that the synthesis of thiq derivatives has seen various new and environmentally friendly methods .
生化分析
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase enzymes, specifically monoamine oxidase A and monoamine oxidase B. These enzymes are responsible for the breakdown of monoamine neurotransmitters, and Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate has been shown to inhibit their activity . This inhibition can lead to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can have various physiological effects.
Cellular Effects
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the dopamine signaling pathway by inhibiting the breakdown of dopamine, leading to increased dopamine levels . This can impact various cellular processes, including neurotransmission, mood regulation, and motor control. Additionally, Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate has been shown to have neuroprotective effects, potentially protecting neurons from oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves several key interactions at the molecular level. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of monoamine neurotransmitters . This binding interaction is crucial for its effects on neurotransmitter levels. Additionally, Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate has been shown to scavenge free radicals and reduce oxidative stress, which contributes to its neuroprotective properties . These molecular interactions highlight the compound’s potential therapeutic applications in neurodegenerative diseases and mood disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained increases in neurotransmitter levels and prolonged neuroprotective effects .
Dosage Effects in Animal Models
The effects of Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neurotransmitter levels and exhibit neuroprotective effects without significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolism of monoamine neurotransmitters . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and other metabolites in the brain . These interactions are essential for understanding the compound’s overall impact on biochemical processes.
Transport and Distribution
The transport and distribution of Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its movement and localization within cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action . This subcellular localization is crucial for understanding the precise mechanisms through which the compound influences cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the desired tetrahydroisoquinoline derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reaction, followed by purification processes to achieve the desired purity levels .
化学反应分析
Types of Reactions: Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
相似化合物的比较
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound also exhibits neuroprotective properties and is studied for its potential in treating neurodegenerative diseases.
Tetrahydroisoquinoline Derivatives: Various derivatives of tetrahydroisoquinoline are known for their biological activities and therapeutic potential.
属性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVZSRPWKJIQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585676 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-79-9 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


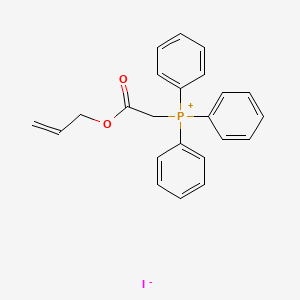
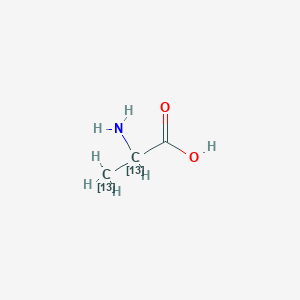
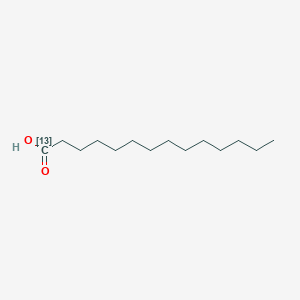
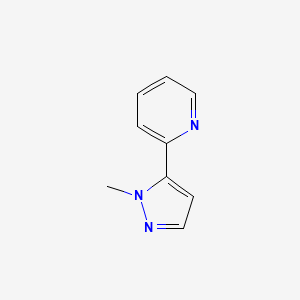
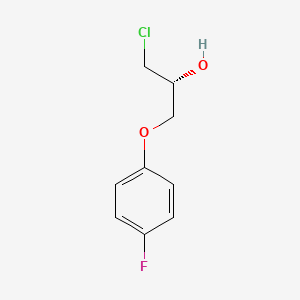

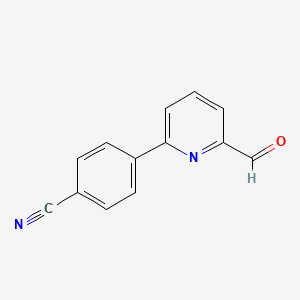
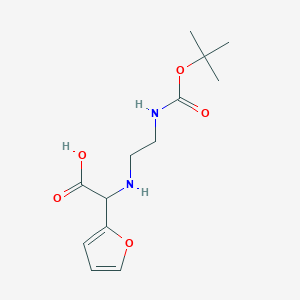
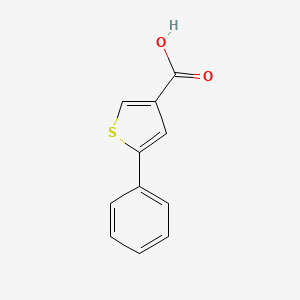
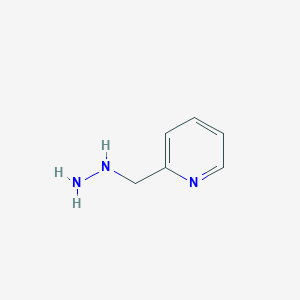
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)
